molecular formula C15H12O2 B1331179 Methyl 9h-fluorene-1-carboxylate CAS No. 28314-01-4

Methyl 9h-fluorene-1-carboxylate

Cat. No.: B1331179
CAS No.: 28314-01-4
M. Wt: 224.25 g/mol
InChI Key: MUFYBTQAVHTRPC-UHFFFAOYSA-N
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Description

Methyl 9H-fluorene-1-carboxylate is an organic compound with the molecular formula C15H12O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylate ester group at the 1-position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 9H-fluorene-1-carboxylate typically involves the esterification of 9H-fluorene-1-carboxylic acid. One common method is the reaction of 9H-fluorene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 9H-fluorene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9H-fluorene-1-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.

Major Products:

    Oxidation: 9H-fluorene-1-carboxylic acid.

    Reduction: 9H-fluorene-1-methanol.

    Substitution: Various substituted fluorene derivatives depending on the reagent used.

Scientific Research Applications

Methyl 9H-fluorene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Biology and Medicine: Research is ongoing to investigate its potential biological activities and its use as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of methyl 9H-fluorene-1-carboxylate depends on the specific chemical reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The aromatic ring can also engage in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Comparison with Similar Compounds

    Methyl 9H-fluorene-9-carboxylate: Another ester derivative of fluorene, differing in the position of the carboxylate group.

    9H-fluorene-1-carboxylic acid: The carboxylic acid precursor to the ester.

    9H-fluorene-9-carboxylic acid: A positional isomer of the carboxylic acid.

Uniqueness: Methyl 9H-fluorene-1-carboxylate is unique due to its specific ester functional group at the 1-position, which imparts distinct chemical reactivity and properties compared to other fluorene derivatives

Properties

IUPAC Name

methyl 9H-fluorene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-17-15(16)13-8-4-7-12-11-6-3-2-5-10(11)9-14(12)13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYBTQAVHTRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292056
Record name methyl 9h-fluorene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28314-01-4
Record name NSC80169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 9h-fluorene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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